molecular formula C23H20N2O4 B2716146 2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922131-51-9

2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2716146
CAS No.: 922131-51-9
M. Wt: 388.423
InChI Key: NQQNVJDTHACLNG-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
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Scientific Research Applications

Oxazepin Derivatives in Scientific Research

Antifungal and Fungicidal Applications

Dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues have demonstrated potential fungicidal activities, suggesting their usefulness in crop protection against phytopathogenic fungi. Notably, certain compounds within this class showed comparable efficacy to established fungicides, indicating their potential as agricultural chemicals (Yang et al., 2017).

Anticancer Activities

The synthesis of compounds featuring oxazepine rings has been linked to anticancer properties. Some derivatives were tested against human tumor cell lines, showing promising cytotoxic activity. This highlights the potential of oxazepin derivatives as leads in anticancer drug development (Al-Sanea et al., 2020).

Enzyme Inhibition for Therapeutic Targets

Compounds containing oxazepin rings have also been explored for their ability to inhibit specific enzymes, offering therapeutic potential against diseases where enzyme regulation is beneficial (Yurttaş et al., 2015).

Acetamide Derivatives in Scientific Research

Antimicrobial and Anti-inflammatory Properties

Acetamido pyrrolyl azoles, featuring the acetamide moiety, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, demonstrating significant potential in medical applications (Sowmya et al., 2017).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-25-19-5-3-4-6-21(19)29-20-12-9-16(14-18(20)23(25)27)24-22(26)13-15-7-10-17(28-2)11-8-15/h3-12,14H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQNVJDTHACLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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